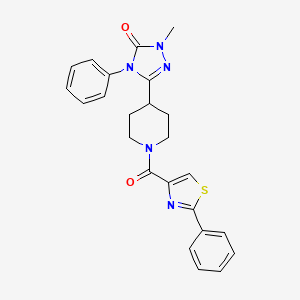
1-methyl-4-phenyl-3-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-methyl-4-phenyl-3-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one" is a novel molecule that falls within the class of 1,2,4-triazole derivatives. These compounds are known for their diverse pharmacological properties and are often explored for their potential as therapeutic agents. The structure of the compound suggests the presence of a triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms, known for its utility in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biological substrates.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of hydrazones or the reaction of ester ethoxycarbonylhydrazones with primary amines, as seen in the synthesis of some novel 1,2,4-triazole derivatives . While the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, such as the Mannich reaction, which is used to produce 1,2,4-triazole derivatives with piperazine substituents .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be characterized using various spectroscopic techniques, including IR, NMR, and Mass spectrometry . Quantum chemical calculations, such as those performed using the DFT method, can provide insights into the energy, geometrical structure, and vibrational wavenumbers of these compounds . The molecular electrostatic potential map, along with HOMO and LUMO analyses, can elucidate the molecular properties and reactivity of the compound .
Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo various chemical reactions, including oxidation, which can lead to the formation of different oxidation products . The reactivity of these compounds can also be explored through their ability to form complexes with metals, as seen in the synthesis of a Hg(II) complex using a 1,2,4-triazole derivative as a ligand . Additionally, the triazole ring can participate in 'Click' reactions, which are widely used in the synthesis of triazole-containing compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure. The presence of substituents such as phenylthiazole and piperidine can affect the compound's polarity, solubility, and overall pharmacokinetic profile. The electric dipole moment, polarizability, and static hyperpolarizability are important parameters that can be investigated to understand the compound's behavior in different environments . The pharmacological evaluation of these compounds often involves assessing their antidepressant and antianxiety activities, as well as their antimicrobial potential .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Compounds related to 1,2,4-triazoles, including derivatives similar to the specified chemical, are synthesized and structurally characterized for their intermolecular interactions in the crystalline solid, such as C-H…F, C-H…S, and others. These interactions play a significant role in molecular packing, as studied through computational procedures (Shukla, Mohan, Vishalakshi, & Chopra, 2017).
Molecular Stabilities and Docking Studies
- Detailed studies on the tautomeric properties, conformations, and mechanisms behind anti-cancer properties of compounds involving 1,2,4-triazole derivatives have been conducted. This includes molecular docking studies using density functional theory (Karayel, 2021).
Antifungal Applications
- Novel series of compounds with structures including 1,2,3-triazole and piperidine rings have been synthesized and evaluated for their antifungal activities. SAR (Structure-Activity Relationship) has been developed by comparing their activities against various fungi (Sangshetti & Shinde, 2011).
Antimicrobial Studies
- Studies on compounds with triazole-thiazolidine structures have revealed their antimicrobial behavior. These studies involve the synthesis and characterization of heterocyclic compounds, highlighting their potential in antimicrobial applications (Rameshbabu, Gulati, & Patel, 2019).
Eigenschaften
IUPAC Name |
2-methyl-4-phenyl-5-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S/c1-27-24(31)29(19-10-6-3-7-11-19)21(26-27)17-12-14-28(15-13-17)23(30)20-16-32-22(25-20)18-8-4-2-5-9-18/h2-11,16-17H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASABTNMRHKWSOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



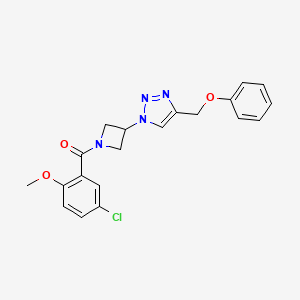
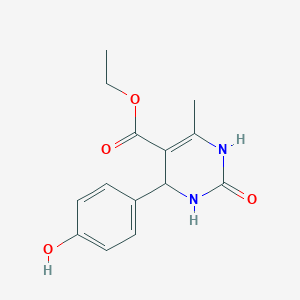
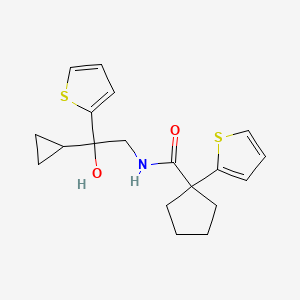
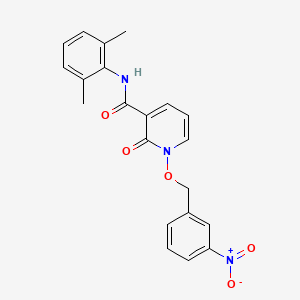


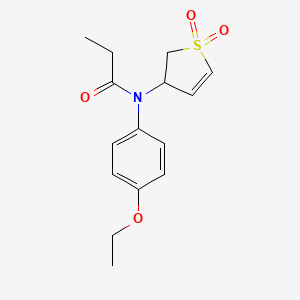

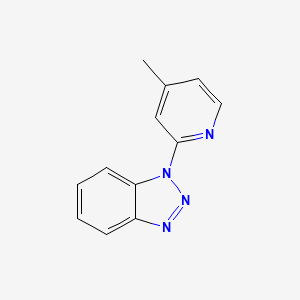
![N-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3003674.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3003677.png)